molecular formula C8H5F3O B12858238 4-(Difluoromethyl)benzoyl fluoride CAS No. 2251-80-1

4-(Difluoromethyl)benzoyl fluoride

Cat. No.: B12858238
CAS No.: 2251-80-1
M. Wt: 174.12 g/mol
InChI Key: ISDFBLRZMRLNPM-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzoyl fluoride is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzoyl fluoride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzoyl fluoride typically involves the introduction of the difluoromethyl group onto a benzoyl fluoride precursor. One common method is the reaction of 2,5-cyclohexadienones with difluoromethyl 2-pyridyl sulfone under basic conditions. This reaction proceeds via a dearomatization-rearomatization strategy, resulting in the formation of gem-difluoroolefins, which are then attacked by nucleophiles and further aromatized to form the desired benzoyl fluoride .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to aromatic substrates. The use of novel difluorocarbene reagents has streamlined access to such compounds, making the production more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)benzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzoyl derivatives.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of benzyl alcohols.

    Cross-Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-(Difluoromethyl)benzoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzoyl fluoride involves its ability to form strong bonds with various molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)benzoyl fluoride is unique due to its specific reactivity and the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in applications requiring high stability and bioavailability .

Properties

CAS No.

2251-80-1

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

IUPAC Name

4-(difluoromethyl)benzoyl fluoride

InChI

InChI=1S/C8H5F3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H

InChI Key

ISDFBLRZMRLNPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=O)F

Origin of Product

United States

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